Comparative Cytotoxicity of 2-(3-Methylphenyl)-1,3-benzothiazole Against Breast Cancer Cell Lines
2-(3-Methylphenyl)-1,3-benzothiazole demonstrates a marked differential in potency between two breast cancer cell lines, with an IC50 of approximately 85.8 nM against MCF-7 cells and 4.02 µM against MDA-MB-231 cells . This contrasts with data on other 2-arylbenzothiazole derivatives where IC50 values are often reported to be in the low micromolar range across various cancer cell lines without this degree of cell-line specific potency [1]. The nearly 47-fold difference in potency between the two breast cancer cell lines for this specific compound suggests a unique selectivity profile not uniformly observed across the class.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF-7 cells: 85.8 nM; MDA-MB-231 cells: 4.02 µM |
| Comparator Or Baseline | Various 2-arylbenzothiazole derivatives (class baseline): IC50 in low micromolar range (e.g., 1-10 µM) against MCF-7 and other cell lines |
| Quantified Difference | Target compound shows ~47-fold greater potency in MCF-7 vs. MDA-MB-231. Class baseline typically shows less variable, higher micromolar IC50 values. |
| Conditions | In vitro cell viability assay on human breast cancer cell lines MCF-7 and MDA-MB-231 |
Why This Matters
This compound's exceptional nanomolar potency in MCF-7 cells makes it a compelling candidate for research specifically focused on estrogen receptor-positive breast cancer models, where higher sensitivity is required for target validation.
- [1] Nam, N. H., et al. (2011). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Medicinal Chemistry, 7(2), 127-134. doi:10.2174/157340611794859361 View Source
